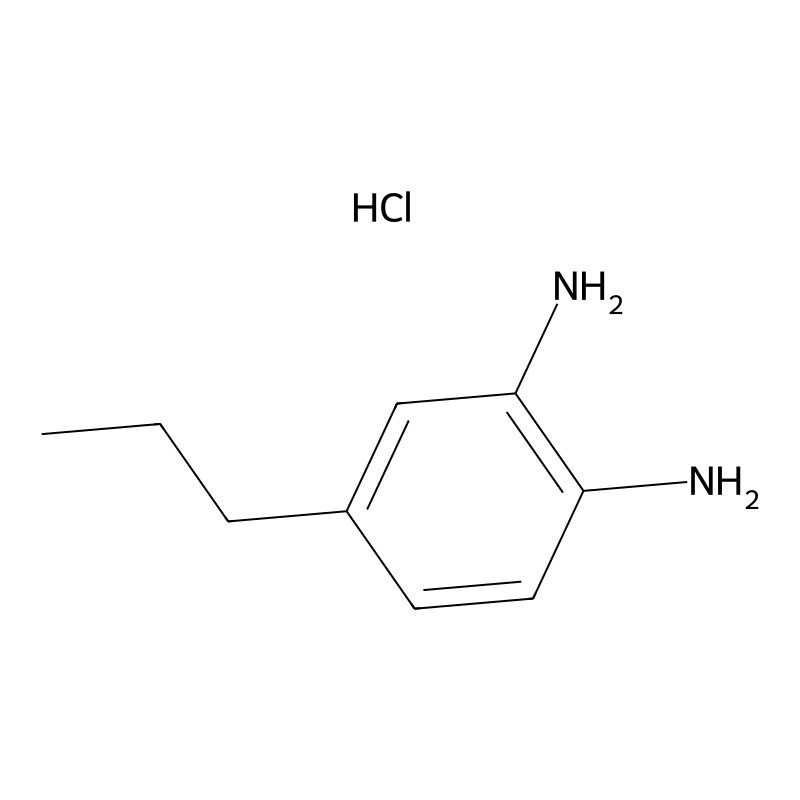4-Propylbenzene-1,2-diamine hydrochloride

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Propylbenzene-1,2-diamine hydrochloride, with the molecular formula CHClN and CAS number 99513-32-3, is an organic compound that consists of a propyl group and two amine groups attached to a benzene ring. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields such as chemistry, biology, and industry .
- Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The compound can be further reduced to form secondary or tertiary amines through reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution: Electrophilic aromatic substitution reactions can occur, allowing the benzene ring to react with various electrophiles .
These reactions make 4-Propylbenzene-1,2-diamine hydrochloride a versatile intermediate in organic synthesis.
Research into the biological activity of 4-Propylbenzene-1,2-diamine hydrochloride suggests potential roles in biological systems. The compound's amine groups may interact with enzymes and receptors, potentially influencing neurotransmission and cellular signaling pathways. Its therapeutic properties are currently being explored, particularly in drug development contexts .
The synthesis of 4-Propylbenzene-1,2-diamine hydrochloride typically involves multiple steps:
- Friedel-Crafts Acylation: This step introduces acyl groups onto the benzene ring.
- Nitration: Nitro groups are added to the benzene ring.
- Reduction: Nitro groups are reduced to amine groups using hydrogen gas and a catalyst like palladium on carbon .
Industrial production often employs continuous flow reactors for consistency and efficiency.
4-Propylbenzene-1,2-diamine hydrochloride has various applications across different fields:
- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for its interactions with biological systems.
- Medicine: Explored for potential therapeutic effects and drug development.
- Industry: Used in producing dyes, polymers, and other industrial chemicals .
Studies on the interactions of 4-Propylbenzene-1,2-diamine hydrochloride focus on its binding affinity to various molecular targets. The compound's amine groups can engage in hydrogen bonding and ionic interactions with proteins and nucleic acids, which may influence metabolic processes and signal transduction pathways. Understanding these interactions is crucial for assessing its potential therapeutic applications .
Several compounds share structural similarities with 4-Propylbenzene-1,2-diamine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylbenzene-1,2-diamine | CHN | Contains a methyl group instead of a propyl group |
| 4-Ethylbenzene-1,2-diamine | CHN | Ethyl group substitution affects reactivity |
| 4-Isopropylbenzene-1,2-diamine | CHN | Isopropyl group introduces steric hindrance |
Each of these compounds exhibits unique reactivity patterns due to variations in their substituents on the benzene ring. The presence of the propyl group in 4-Propylbenzene-1,2-diamine hydrochloride contributes to its distinct chemical properties compared to its analogs .








